molecular formula C6H13ClN2O B1487356 6,6-Dimethyl-2-piperazinone hydrochloride CAS No. 2208785-62-8

6,6-Dimethyl-2-piperazinone hydrochloride

Cat. No. B1487356
M. Wt: 164.63 g/mol
InChI Key: ZGIOLBVFMJRMPX-UHFFFAOYSA-N
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Description

6,6-Dimethyl-2-piperazinone hydrochloride, also known as DMCHA, is a chemical compound that belongs to the group of piperazinones. It has a molecular weight of 164.63 g/mol. The IUPAC name for this compound is ®-1,6-dimethylpiperazin-2-one hydrochloride .


Synthesis Analysis

The synthesis of piperazine derivatives, such as 6,6-Dimethyl-2-piperazinone hydrochloride, has been a subject of research in recent years . One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method reported involves the aza-Michael addition between protected 1,2-diamines and in situ generated sulfonium salt .


Molecular Structure Analysis

The InChI code for 6,6-Dimethyl-2-piperazinone hydrochloride is 1S/C6H12N2O.ClH/c1-5-3-7-4-6(9)8(5)2;/h5,7H,3-4H2,1-2H3;1H/t5-;/m1./s1 . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Synthesis and Metabolite Identification

  • Synthesis and Identification of Drug Metabolites : This compound has been utilized in the synthesis and identification of major metabolites of prazosin, an antihypertensive drug, in dogs and rats. The derivatives synthesized during these studies were less potent than prazosin but contributed to its antihypertensive effect, highlighting the compound's utility in drug metabolism research (Althuis & Hess, 1977).

Chemical Synthesis and Quality Control

  • Synthesis of Impurities for Drug Quality Control : It has been used in synthesizing impurities of terazosin hydrochloride, an antihypertensive drug, indicating its importance in the pharmaceutical industry for ensuring drug purity and quality control (Wu Hong-na et al., 2015).

Drug Discovery and Development

  • Discovery of Non-nucleoside HIV-1 Reverse Transcriptase Inhibitors : Analogues of this compound have been synthesized and evaluated for their inhibition of HIV-1 reverse transcriptase, leading to the discovery of potent inhibitors which are critical in the development of new therapeutic agents for treating HIV-1 infection (Romero et al., 1994).

Luminescent Properties and Electron Transfer

  • Luminescent Properties and Photo-induced Electron Transfer : The luminescent properties and photo-induced electron transfer capabilities of naphthalimides with piperazine substituent have been studied, contributing to the understanding of the photophysical properties of these compounds which could have applications in developing fluorescent probes and materials (Gan et al., 2003).

Antibacterial and Antifungal Activities

  • Biological Screening for Antibacterial and Antifungal Activities : Research into benzyl and sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide has shown significant antibacterial, antifungal, and anthelmintic activities, indicating potential applications in the development of new antimicrobial agents (Khan et al., 2019).

Synthesis and Molecular Structure

  • Synthesis, Molecular, and Crystal Structure Analysis : Studies on the synthesis and chemical transformations of 1-organosulfonyl-2-sila-5-piperazinones have provided insights into their molecular and crystal structures, paving the way for the development of novel compounds with potential pharmaceutical applications (Shipov et al., 2013).

Safety And Hazards

The safety data sheet (SDS) for 6,6-Dimethyl-2-piperazinone hydrochloride can provide detailed information about its safety and hazards . It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

6,6-dimethylpiperazin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c1-6(2)4-7-3-5(9)8-6;/h7H,3-4H2,1-2H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGIOLBVFMJRMPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC(=O)N1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,6-Dimethylpiperazin-2-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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